molecular formula C15H21NO4 B554374 (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid CAS No. 42417-66-3

(2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid

Cat. No. B554374
CAS RN: 42417-66-3
M. Wt: 279,34 g/mole
InChI Key: QUMDFJSXQJTNDA-AAEUAGOBSA-N
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Description

(2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid, also known as (2S,3S)-2-benzyloxycarbonylaminomethyl-3-methylpentanoic acid or (2S,3S)-2-BCAMMP, is a synthetic organic compound used in a variety of scientific research applications. It is a chiral molecule, meaning that it has two enantiomers, or optical isomers, that have the same chemical formula but different structural arrangements. The compound has been used in various studies to investigate the structure and function of proteins, enzymes, and other biomolecules.

Scientific Research Applications

  • Scientific Field : Neurobiology .
  • Summary of the Application : TFB-TBOA is used as an inhibitor of the glutamate transporter on mouse cortical astrocytes in primary culture .
  • Methods of Application : The compound is applied to cultured mouse cortical astrocytes to study its inhibitory effects .
  • Results or Outcomes : The study characterized the effects of TFB-TBOA, but the specific results or quantitative data are not provided in the search results .

properties

IUPAC Name

(2S,3S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-4-11(2)13(14(17)18)16(3)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMDFJSXQJTNDA-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427130
Record name N-[(Benzyloxy)carbonyl]-N-methyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid

CAS RN

42417-66-3
Record name L-Isoleucine, N-methyl-N-[(phenylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42417-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Benzyloxy)carbonyl]-N-methyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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